2-(4-乙基苯基)-4-(3-(间甲苯基)-1,2,4-噁二唑-5-基)异喹啉-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-ethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with isoquinoline structures, which are of interest due to their potential pharmacological activities. For instance, the first paper describes the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which were evaluated for antitumor activities against various cancer cell lines . The second paper details an efficient synthesis of 4-phenylquinolin-2(1H)-one derivatives, which are synthesized from N-acyl-o-aminobenzophenones . The third paper investigates the formation of benzimidazo[2,1-a]isoquinoline through the reaction of a tetrahydro-isoquinoline derivative with triethyl phosphite . These studies provide a context for understanding the chemical behavior and potential applications of isoquinoline derivatives.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and reagents. In the first paper, a one-pot three-component method is used to synthesize α-aminophosphonate derivatives with a 2-oxoquinoline core . This method is advantageous for its convenience and potential to yield a variety of compounds. The second paper describes a one-pot reaction from N-acyl-o-aminobenzophenones to achieve 4-phenylquinolin-2(1H)-one derivatives, using NaH as a base and achieving yields between 62-95% . The third paper discusses a reductive cyclization process to form benzimidazo[2,1-a]isoquinoline, which is confirmed by spectroscopic analyses . These methods highlight the versatility of synthetic approaches to isoquinoline derivatives.

Molecular Structure Analysis

The molecular structures of isoquinoline derivatives are characterized by their heterocyclic frameworks, which are crucial for their biological activities. The first paper does not provide detailed structural analysis but implies that the α-aminophosphonate derivatives are designed to interact with biological targets . The second paper indicates that the synthesized quinolones exist in the lactam form, as evidenced by IR and NMR data . The third paper confirms the structure of the synthesized benzimidazo[2,1-a]isoquinoline through spectroscopic analyses . These analyses are essential for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoquinoline derivatives are varied and can include one-pot reactions, reductive cyclizations, and alkylation reactions. The first paper utilizes a one-pot three-component reaction to synthesize the target compounds . The second paper discusses the alkylation reaction of 4-phenylquinolin-2(1H)-one with alkyl halide, which can lead to a mixture of N-alkylated and O-alkylated products . The third paper describes a reductive cyclization with triethyl phosphite to form benzimidazo[2,1-a]isoquinoline . These reactions are indicative of the synthetic flexibility and complexity of isoquinoline derivatives.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-(4-ethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one," they do provide insights into the properties of related compounds. The first paper suggests that the synthesized compounds have significant antitumor activities, which could be attributed to their chemical structure and the presence of the 2-oxoquinoline moiety . The second paper's focus on the synthesis of 4-phenylquinolin-2(1H)-one derivatives implies that these compounds could have distinct reactivity due to their lactam form . The third paper's product, benzimidazo[2,1-a]isoquinoline, likely has unique spectroscopic properties that facilitate its identification . These properties are critical for the development of pharmaceutical agents and for understanding the behavior of these compounds in biological systems.

科学研究应用

合成和抗菌应用

合成新型喹唑啉类化合物,包括与指定化学物质结构相似的化合物,已显示出潜在的抗菌特性。这些化合物已经被筛选其对大肠杆菌、金黄色葡萄球菌和白念珠菌等一系列病原体的抗菌和抗真菌活性,表明它们在开发新的抗

属性

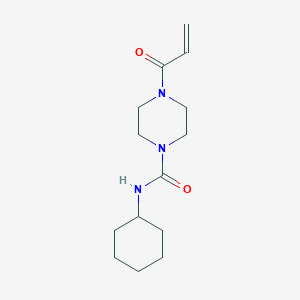

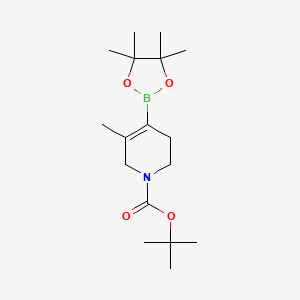

IUPAC Name |

2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2/c1-3-18-11-13-20(14-12-18)29-16-23(21-9-4-5-10-22(21)26(29)30)25-27-24(28-31-25)19-8-6-7-17(2)15-19/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUUSBNAGJCYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)

![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)

![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)

![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)